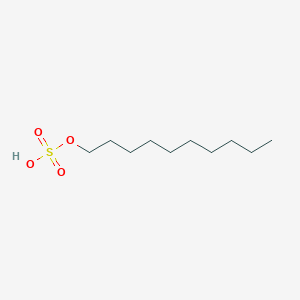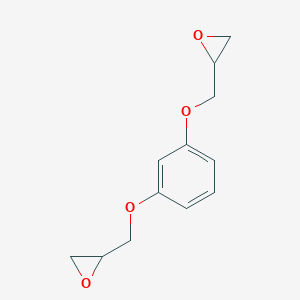
Decyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl hydrogen sulfate, also known as sodium lauryl sulfate (SLS), is a widely used anionic surfactant in various industries, including personal care products, detergents, and pharmaceuticals. It is a synthetic compound that has a long hydrophobic carbon chain (C10) and a hydrophilic sulfate group (-OSO3Na). SLS is a versatile compound with various applications due to its excellent foaming, emulsifying, and cleansing properties.
Wissenschaftliche Forschungsanwendungen
Mixed Micelles Research
Decyl hydrogen sulfate plays a role in the study of mixed micelles, particularly in systems combining fluorinated and hydrogenated surfactants. Nordstierna et al. (2006) reexamined sodium perfluorooctanoate and sodium decyl sulfate mixtures, utilizing nuclear magnetic resonance methods. The study found that fluorinated and hydrogenated surfactants in micelles do not completely mix or demix but rather preferentially coordinate with similar surfactant types. This research provides insights into micellar behavior, crucial for understanding surface chemistry and potential industrial applications (Nordstierna, Furó, & Stilbs, 2006).
Environmental Biotechnology and Sulfate Reduction
Decyl hydrogen sulfate is relevant in environmental biotechnology, particularly in biological sulfate reduction processes. For instance, Liamleam and Annachhatre (2007) discussed various electron donors in biological sulfate reduction, a method used for treating sulfate-containing wastewaters. This process is significant in removing heavy metals from wastewater through the formation of metal sulfides, which are more stable than metal hydroxides (Liamleam & Annachhatre, 2007).
Corrosion Inhibition Studies
Research by Cao et al. (2019) explored the use of decyl hydrogen sulfate derivatives as corrosion inhibitors. They examined ionic liquids including 1-(4-sulfonic acid) butyl-3-decyl imidazolium hydrogen sulfate for inhibiting corrosion of carbon steel in acidic environments. This study highlights the importance of decyl hydrogen sulfate in developing effective corrosion inhibitors (Cao et al., 2019).
Cryopreservation and Cell Membrane Studies
Shpakova et al. (2015) investigated the application of alkyl sulfates, including sodium decyl sulfate, in enhancing the resistance of mammalian erythrocytes to hypertonic cryohemolysis. Their findings suggest the potential of decyl sulfate in assessing the state of erythrocyte membranes under varying temperature and osmotic conditions (Shpakova et al., 2015).
Conductivity and Hydration Research
Korotkikh et al. (2015) conducted a study on the conductance of aqueous sodium decyl sulfate solutions, focusing on the hydration nature of the decyl sulfate anion. This research is significant for understanding the behavior of decyl sulfate in solution, which has implications in various scientific and industrial applications (Korotkikh, Kochurova, & Kozlova, 2015).
Eigenschaften
CAS-Nummer |
142-98-3 |
|---|---|
Produktname |
Decyl hydrogen sulfate |
Molekularformel |
C10H22O4S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
CSMFSDCPJHNZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)O |
Andere CAS-Nummern |
142-98-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















